3-(4-Methoxy-butyl)-benzaldehyde
Description
3-(4-Methoxy-butyl)-benzaldehyde is a benzaldehyde derivative featuring a methoxy-substituted butyl chain at the meta position of the aromatic ring. This compound’s structure combines the reactivity of the aldehyde group with the steric and electronic effects of the methoxy-butyl substituent. Key properties likely include moderate lipophilicity (due to the butyl chain) and altered electrophilicity at the aldehyde group compared to simpler benzaldehydes .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(4-methoxybutyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-14-8-3-2-5-11-6-4-7-12(9-11)10-13/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
UNZYNJLLCIBOLF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzaldehyde Derivatives
Structural and Substituent Effects
The table below compares 3-(4-Methoxy-butyl)-benzaldehyde with structurally related compounds, emphasizing substituent positions, functional groups, and inferred properties:
Key Observations:
- Substituent Position : The meta substitution in this compound contrasts with para -substituted analogs (e.g., 4-Methoxy-3-methylbenzaldehyde), which may exhibit different electronic profiles and reaction kinetics .
- Electron-Donating vs. Withdrawing Groups : Methoxy and alkyl chains are electron-donating, stabilizing the aromatic ring, whereas nitro or acetyl groups (in other analogs) increase electrophilicity at the aldehyde .
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